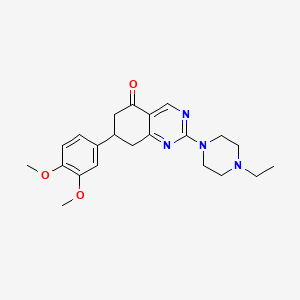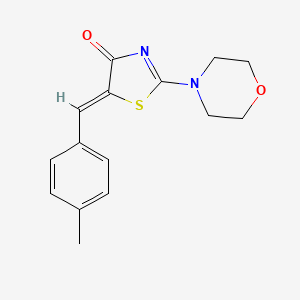![molecular formula C15H12N4OS B5525416 4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5525416.png)
4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PBAT and is synthesized through a simple process. PBAT has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
Corrosion Inhibition
One notable application of triazole derivatives, closely related to 4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol, is their use as corrosion inhibitors. Specifically, Schiff’s bases of pyridyl substituted triazoles have been synthesized and investigated for their effectiveness in protecting mild steel in hydrochloric acid solutions. These inhibitors demonstrate a high inhibition performance, with one such compound achieving a 96.6% efficiency at a concentration of 150 mg/L. Their adsorption on mild steel surfaces follows the Langmuir adsorption isotherm, suggesting a mixed mode of corrosion inhibition. The study also explored the molecular structure's impact on efficiency through density functional theory (DFT) methods, concluding that the formation of a protective inhibitor film on the mild steel surface plays a crucial role in corrosion inhibition (Ansari, Quraishi, & Singh, 2014).
Intermolecular Interactions
Another research focus has been the synthesis and characterization of biologically active 1,2,4-triazole derivatives, with studies detailing their crystalline structures and the presence of various intermolecular interactions. These interactions, including C–H⋯O, C–H⋯SC, C–H⋯π, and others, are crucial for understanding the compound's behavior in different environments. Such insights are valuable for designing materials with specific properties or activities (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Bioactive Properties and Drug Development
Triazole derivatives have also been investigated for their bioactive properties, including potential applications in drug development. Research has focused on understanding their conformations, spectral features, and reactivity through both experimental and theoretical methods. These studies include analyses of molecular docking, which predicts inhibitory activity against specific diseases like tuberculosis, suggesting the possibility of developing new drugs based on these compounds (Kumar et al., 2021).
Antioxidant and Antimicrobial Activities
Further research has explored the synthesis of triazole Schiff’s base derivatives and their inhibitory kinetics on enzyme activities, alongside evaluations of antimicrobial and antioxidant activities. Such studies provide insights into the potential therapeutic applications of these compounds, laying the groundwork for future drug development and the design of compounds with specific biological activities (Yu et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c21-15-18-16-11-19(15)17-10-12-5-4-8-14(9-12)20-13-6-2-1-3-7-13/h1-11H,(H,18,21)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLOFGGQWPILIQ-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NN3C=NNC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/N3C=NNC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5525337.png)


![5-isopropyl-7-[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5525355.png)
![2-[4-(3-chloro-2-pyridinyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5525373.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5525384.png)

![2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5525398.png)

![1-{4-[(3-imino-2,3-dihydro-1H-isoindol-1-ylidene)amino]phenyl}ethanone](/img/structure/B5525404.png)
![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,3-benzenediol](/img/structure/B5525420.png)

